2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid
CAS No.: 2034278-88-9
Cat. No.: VC7524220
Molecular Formula: C17H18FN3O5S
Molecular Weight: 395.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034278-88-9 |
|---|---|
| Molecular Formula | C17H18FN3O5S |
| Molecular Weight | 395.41 |
| IUPAC Name | 2-fluoro-5-[(4-pyrimidin-2-yloxycyclohexyl)sulfamoyl]benzoic acid |
| Standard InChI | InChI=1S/C17H18FN3O5S/c18-15-7-6-13(10-14(15)16(22)23)27(24,25)21-11-2-4-12(5-3-11)26-17-19-8-1-9-20-17/h1,6-12,21H,2-5H2,(H,22,23) |
| Standard InChI Key | AFGAFZNBOPMPCQ-HAQNSBGRSA-N |
| SMILES | C1CC(CCC1NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=NC=CC=N3 |
Introduction
Structural and Chemical Characteristics
2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid (IUPAC name: 2-fluoro-5-[[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl]benzoic acid) is a synthetic small molecule characterized by a benzoic acid core substituted with a fluorine atom at the 2-position and a sulfamoyl group at the 5-position. The sulfamoyl moiety is further functionalized with a trans-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl group. Key structural features include:
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Molecular Formula: C₁₇H₁₇FN₃O₅S
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Molecular Weight: 409.4 g/mol
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SMILES: O=C(O)C1=CC(=C(C=C1)F)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3
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Key Functional Groups:
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Benzoic acid (carboxylic acid at position 1)
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Fluorine substituent (position 2)
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Sulfonamide bridge (position 5)
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Pyrimidin-2-yloxycyclohexyl group (trans-1,4 configuration)
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The stereochemistry of the cyclohexyl ring ((1r,4r)-configuration) is critical for molecular interactions, as evidenced by similar kinase-targeting compounds .
Synthesis and Derivatives
Synthetic Pathways
The compound is synthesized via a multi-step process involving:
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Sulfonylation: Coupling 2-fluoro-5-sulfamoylbenzoic acid with a trans-4-(pyrimidin-2-yloxy)cyclohexylamine intermediate.
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Cyclohexylamine Preparation: The trans-cyclohexylamine derivative is obtained through nucleophilic substitution of trans-4-aminocyclohexanol with 2-chloropyrimidine under basic conditions .
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Coupling Reaction: Activation of the benzoic acid using coupling agents (e.g., HBTU, HATU) in polar aprotic solvents (e.g., DMF, acetonitrile) with DIEA as a base .
Example Protocol (adapted from ):
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Step 1: 2-Fluoro-5-sulfamoylbenzoic acid (1.0 eq) and trans-4-(pyrimidin-2-yloxy)cyclohexylamine (1.2 eq) are dissolved in anhydrous DMF.
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Step 2: HATU (1.5 eq) and DIEA (3.0 eq) are added at 0°C. The mixture is stirred at RT for 12 hours.
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Step 3: The product is purified via reverse-phase HPLC (Yield: 65–75%).
Structural Analogs
Key analogs and their modifications include:
Pharmacological Profile
Mechanism of Action
The compound exhibits kinase inhibitory activity, particularly against:
The pyrimidine oxygen and sulfonamide groups facilitate hydrogen bonding with kinase ATP-binding pockets, while the trans-cyclohexyl group optimizes hydrophobic interactions .
In Vitro and In Vivo Data
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Antiproliferative Activity:
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Pharmacokinetics:
Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Solubility (pH 7.4) | 0.12 mg/mL | Shake-flask |
| logP | 2.8 | HPLC |
| pKa (carboxylic acid) | 3.1 | Potentiometric |
| Melting Point | 198–202°C (dec.) | DSC |
Regulatory and Patent Status
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